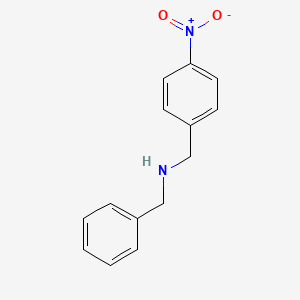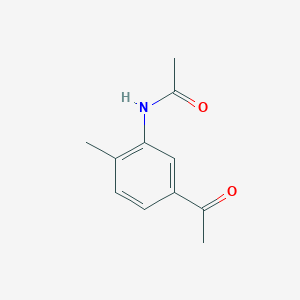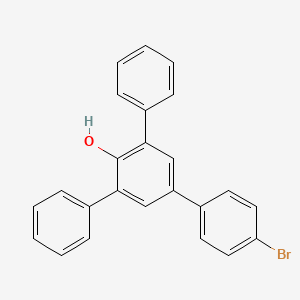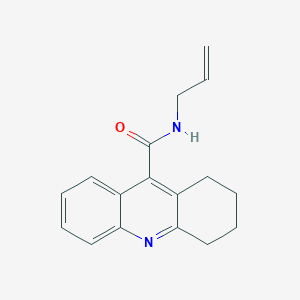
2-(4-Chlorophenoxy)-N'-ethylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-N’-ethylacetohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chlorophenoxy group attached to an acetohydrazide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-N’-ethylacetohydrazide typically involves the reaction of 4-chlorophenol with ethyl chloroacetate to form 4-chlorophenoxyacetic acid ethyl ester. This intermediate is then reacted with hydrazine hydrate to yield the desired hydrazide. The reaction conditions generally include:
-
Step 1: Formation of 4-chlorophenoxyacetic acid ethyl ester
Reagents: 4-chlorophenol, ethyl chloroacetate
Conditions: Reflux in the presence of a base such as sodium hydroxide
-
Step 2: Formation of 2-(4-Chlorophenoxy)-N’-ethylacetohydrazide
Reagents: 4-chlorophenoxyacetic acid ethyl ester, hydrazine hydrate
Conditions: Reflux in ethanol
Industrial Production Methods
Industrial production methods for 2-(4-Chlorophenoxy)-N’-ethylacetohydrazide may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenoxy)-N’-ethylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-(4-Chlorophenoxy)-N’-ethylacetohydrazide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenoxy)-N’-ethylacetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its bioactive effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar chlorophenoxy structure.
4-Chlorophenoxyacetic acid: Another compound with a chlorophenoxy group, used in various chemical applications.
Uniqueness
2-(4-Chlorophenoxy)-N’-ethylacetohydrazide is unique due to its hydrazide moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
54922-65-5 |
|---|---|
Formule moléculaire |
C10H13ClN2O2 |
Poids moléculaire |
228.67 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N'-ethylacetohydrazide |
InChI |
InChI=1S/C10H13ClN2O2/c1-2-12-13-10(14)7-15-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3,(H,13,14) |
Clé InChI |
WRGBOZNAFJZVLE-UHFFFAOYSA-N |
SMILES canonique |
CCNNC(=O)COC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-methylbenzamide](/img/structure/B11939831.png)



![6-Imino-6,7-dihydro-5H-dibenzo[a,c]cycloheptene-5-carbonitrile](/img/structure/B11939849.png)



![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)





